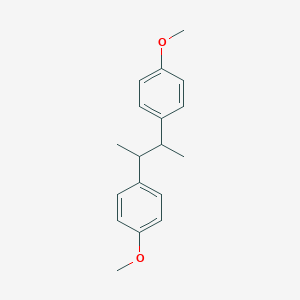
1,1'-(Butane-2,3-diyl)bis(4-methoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Butane-2,3-diyl)bis(4-methoxybenzene) is an organic compound characterized by its unique structure, which includes two methoxybenzene groups connected by a butane-2,3-diyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Butane-2,3-diyl)bis(4-methoxybenzene) typically involves the reaction of 4-methoxybenzyl chloride with butane-2,3-diol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of butane-2,3-diol attack the electrophilic carbon atoms of the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Butane-2,3-diyl)bis(4-methoxybenzene) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups direct the incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 1,1’-(Butane-2,3-diyl)bis(4-methoxycyclohexane).
Substitution: Formation of 4-bromo-1,1’-(butane-2,3-diyl)bis(4-methoxybenzene) or 4-nitro-1,1’-(butane-2,3-diyl)bis(4-methoxybenzene).
Scientific Research Applications
1,1’-(Butane-2,3-diyl)bis(4-methoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 1,1’-(Butane-2,3-diyl)bis(4-methoxybenzene) exerts its effects depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1,1’-(Butane-2,3-diyl)bis(4-methylbenzene): Similar structure but with methyl groups instead of methoxy groups.
1,1’-(Butane-2,3-diyl)bis(4-hydroxybenzene): Hydroxy groups instead of methoxy groups, leading to different chemical properties.
1,1’-(Butane-2,3-diyl)bis(4-chlorobenzene): Chlorine atoms instead of methoxy groups, affecting reactivity and applications.
Uniqueness: 1,1’-(Butane-2,3-diyl)bis(4-methoxybenzene) is unique due to the presence of methoxy groups, which influence its chemical reactivity and potential applications. The methoxy groups can participate in various chemical reactions, making this compound versatile for different research and industrial purposes.
Properties
CAS No. |
62224-36-6 |
|---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1-methoxy-4-[3-(4-methoxyphenyl)butan-2-yl]benzene |
InChI |
InChI=1S/C18H22O2/c1-13(15-5-9-17(19-3)10-6-15)14(2)16-7-11-18(20-4)12-8-16/h5-14H,1-4H3 |
InChI Key |
YJNUCWQFIBNYHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)C(C)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















